3-(5-Formyl-2-furyl)benzenesulfonamide structure and properties
3-(5-Formyl-2-furyl)benzenesulfonamide structure and properties
Technical Guide for Medicinal Chemistry & Drug Design
Executive Summary
3-(5-Formyl-2-furyl)benzenesulfonamide (CAS: 306935-94-4) is not merely a chemical intermediate; it is a strategic pharmacophore scaffold used primarily in the development of Carbonic Anhydrase Inhibitors (CAIs) .
In the context of the "Tail Approach" for designing isoform-selective inhibitors, this molecule serves a dual function:
-
The Anchor: The benzenesulfonamide moiety coordinates with the Zinc ion (
) in the enzyme's active site.[1] -
The Linker/Handle: The furan ring provides a rigid heteroaromatic spacer, while the 5-formyl group acts as a reactive "pivot point" for attaching diverse hydrophobic or hydrophilic tails.
This guide details the structural properties, synthetic pathways, and biological rationale for using this scaffold to target tumor-associated isoforms hCA IX and XII.
Chemical Architecture & Properties[2][3]
Physicochemical Profile
The molecule combines a polar zinc-binding group (ZBG) with a reactive electrophile, balanced by a bi-aryl core.
| Property | Data | Relevance |
| IUPAC Name | 3-(5-formylfuran-2-yl)benzenesulfonamide | Official nomenclature |
| CAS Number | 306935-94-4 | Identification |
| Formula | Stoichiometry | |
| Molar Mass | 251.26 g/mol | Fragment-based design compliant |
| Physical State | Off-white to cream solid | Handling/Storage |
| Solubility | DMSO, DMF, MeOH (hot); Low in | Assay solvent selection |
| Reactive Motif | Aryl Aldehyde (-CHO) | Schiff base/reductive amination precursor |
| Binding Motif | Sulfonamide ( | Classic Zinc-Binding Group (ZBG) |
Structural Logic
-
The Furan Spacer: Unlike a biphenyl linker, the furan ring introduces a heteroatom that can engage in specific hydrogen bonding or pi-stacking interactions within the enzyme cleft. It also alters the bond angle between the ZBG and the tail, potentially improving selectivity.
-
The Meta-Substitution: The meta positioning of the sulfonamide relative to the furan ring is critical. It orients the "tail" towards the selective pockets of the enzyme, distinguishing between the ubiquitous hCA I/II (cytosolic) and the target hCA IX (transmembrane).
Synthetic Pathway: The Suzuki Strategy
The most robust method for synthesizing this scaffold is the Suzuki-Miyaura Cross-Coupling reaction. This approach avoids the harsh conditions of direct formylation and allows for convergent synthesis.
Reaction Logic
We couple a halogenated benzenesulfonamide with a formyl-furan boronic acid.
-
Electrophile: 3-Bromobenzenesulfonamide (more reactive than chloro, cheaper than iodo).
-
Nucleophile: 5-Formyl-2-furylboronic acid.[2]
-
Catalyst:
(Tetrakis) is standard, though is more robust against oxidation.
Visualization of Synthesis
Figure 1: Convergent synthesis via Suzuki-Miyaura coupling. The boronic acid introduces the aldehyde functionality intact.
Experimental Protocol: Synthesis & Verification
Safety Note: Handle all palladium catalysts under inert atmosphere (Nitrogen/Argon). Sulfonamides can be irritants.
Step 1: Coupling Reaction
-
Charge: In a 100 mL round-bottom flask, add 3-bromobenzenesulfonamide (1.0 eq, 4.24 mmol) and 5-formyl-2-furylboronic acid (1.1 eq, 4.66 mmol).
-
Solvent: Add 1,4-Dioxane (20 mL). Degas by bubbling nitrogen for 10 minutes.
-
Base: Add aqueous
(2M, 5 mL). -
Catalyst: Add
(0.05 eq). Note: The solution typically turns yellow/orange. -
Reflux: Heat to 90°C under nitrogen for 6–12 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1). The product will be more polar than the bromo-starting material.
Step 2: Isolation & Purification[7]
-
Quench: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Wash the pad with Ethyl Acetate.
-
Extraction: Dilute filtrate with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).
-
Wash: Wash combined organics with Brine, dry over anhydrous
. -
Concentrate: Evaporate solvent under reduced pressure.
-
Crystallization: The crude solid is often recrystallized from Ethanol/Water or purified via column chromatography (SiO2, gradient Hexane -> 50% EtOAc).
Step 3: Structural Verification (Self-Validating)
-
1H NMR (DMSO-d6): Look for the diagnostic Aldehyde singlet at
ppm. -
Sulfonamide: Broad singlet (
) at ppm (exchangeable with ). -
Furan Protons: Two doublets in the aromatic region (
ppm).
Biological Utility: The "Tail Approach"
This molecule is rarely the final drug; it is the linker precursor . The aldehyde group allows researchers to rapidly generate libraries of inhibitors via Schiff base formation.
Mechanism of Action
Carbonic Anhydrases are zinc metalloenzymes. The sulfonamide binds the zinc, blocking the entry of
-
hCA I/II (Off-Target): Ubiquitous, cytosolic. Inhibition causes side effects.
-
hCA IX/XII (Target): Transmembrane, overexpressed in hypoxic tumors.
Derivatization Logic
By reacting the aldehyde with various amines/hydrazines, you create a "Tail" that extends out of the active site.
Figure 2: The "Tail Approach" mechanism. The scaffold anchors to the Zinc, while the aldehyde allows attachment of tails that probe the hydrophobic pocket for selectivity.
Protocol: Schiff Base Derivatization
To generate a library of inhibitors from this scaffold:
-
Dissolve the scaffold (1 eq) in Ethanol.
-
Add the desired amine/hydrazine (1 eq).
-
Add catalytic Acetic Acid (2-3 drops).
-
Reflux for 2–6 hours.
-
Precipitate the product by cooling or adding water. These imines are often stable enough for biological testing without reduction.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link
-
Sigma-Aldrich. (n.d.).[3] 3-(5-Formyl-2-furyl)benzenesulfonamide Product Page. Merck KGaA. Link
-
PubChem. (n.d.). Benzenesulfonamide derivatives and bioactivity data. National Library of Medicine. Link
